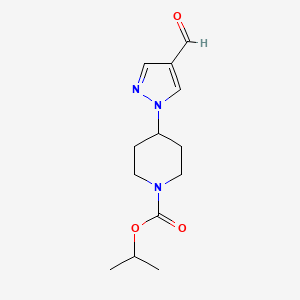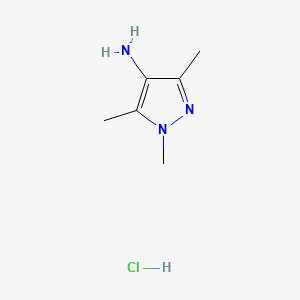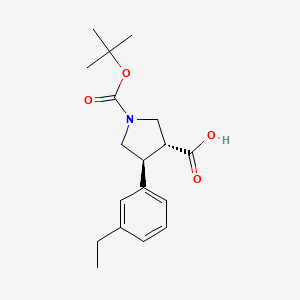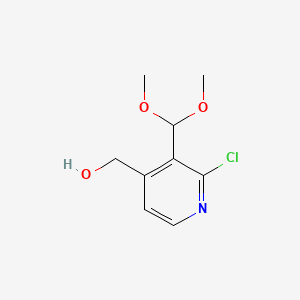
2-Amino-5-(4-fluorophenyl)isonicotinic acid
Vue d'ensemble
Description
2-Amino-5-(4-fluorophenyl)isonicotinic acid is a chemical compound with the CAS Number: 1214370-50-9. It has a molecular weight of 232.21 .
Synthesis Analysis
The synthesis of 2-amino isonicotinic acids, which includes 2-Amino-5-(4-fluorophenyl)isonicotinic acid, can be achieved via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process .Molecular Structure Analysis
The molecular formula of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is C12H9FN2O2 . The InChI code is 1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) .Chemical Reactions Analysis
The synthesis of 2-amino isonicotinic acids involves an in situ decarboxylation process . This reaction is reminiscent of the Guareschi–Thorpe Condensation .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is 232.21 g/mol . It has a topological polar surface area of 76.2 Ų . The compound has a complexity of 386 .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
2-Amino-5-(4-fluorophenyl)isonicotinic acid is involved in various organic synthesis processes. Zolfigol et al. (2013) describe its use in the preparation of pyranopyrazoles via a green, efficient method employing isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).
Antimicrobial Activity
Several studies have synthesized derivatives starting from isonicotinic acid, exhibiting significant antimicrobial activities. Bayrak et al. (2009) synthesized 1,2,4-triazoles and evaluated their antimicrobial activities (Bayrak et al., 2009). Similarly, Mishra et al. (2010) synthesized triazole derivatives, showing substantial activity against various microorganisms (Mishra et al., 2010).
Antioxidant Activity
Maheshwari et al. (2011) explored the antioxidant activity of compounds synthesized from isonicotinic acid, finding that those with aromatic groups showed significant activity (Maheshwari et al., 2011).
Semiconductor Materials
Wang et al. (2021) studied isonicotinic acid-containing porphyrin compounds, indicating their potential as semiconductor materials (Wang et al., 2021).
Fluorescence Probing
Yuan and Liu (2005) researched isonicotinic acid complexes for fluorescence probing, highlighting its potential in studies of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Environmental Applications
Ren et al. (2013) used isonicotinic acid in creating Mo(VI) oxy ion-imprinted particles for selective recognition of molybdenum(VI) in water, showcasing its environmental application potential (Ren et al., 2013).
Chemical Biology
Cheng et al. (2020) discuss the use of fluorescent amino acids, like 2-Amino-5-(4-fluorophenyl)isonicotinic acid, as versatile building blocks in chemical biology for designing fluorescent macromolecules (Cheng et al., 2020).
Mécanisme D'action
While the specific mechanism of action for 2-Amino-5-(4-fluorophenyl)isonicotinic acid is not mentioned in the search results, it’s worth noting that many isonicotinic acid derived compounds have been found to exhibit inhibitory activities against certain enzymes, such as myeloperoxidase (MPO), urease, acetylcholinesterase, cyclooxygenase-2 (COX-2), Bcr-Abl tyrosine kinase, and histone demethylase .
Orientations Futures
Propriétés
IUPAC Name |
2-amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHTVBYTSYUBLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673441 | |
| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214370-50-9 | |
| Record name | 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















